molecular formula C15H22N2O3 B3369248 Ile-Phe CAS No. 22951-98-0

Ile-Phe

Cat. No.: B3369248
CAS No.: 22951-98-0
M. Wt: 278.35 g/mol
InChI Key: WMDZARSFSMZOQO-DRZSPHRISA-N
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Description

Ile-Phe is a dipeptide formed from L-isoleucine and L-phenylalanine residues. It has a role as a metabolite.

Biochemical Analysis

Biochemical Properties

Ile-Phe participates in several biochemical reactions. It has been found to self-assemble into hydrogels, forming a network of fibrillar nanostructures . This self-assembling behavior is believed to be crucial for its role in various biochemical reactions .

Cellular Effects

This compound has been shown to influence cell function. It forms a transparent, thermoreversible gel in aqueous solution, which is formed by a network of fibrillar nanostructures . This property could potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to self-assemble into higher-order structures. This self-assembly is believed to be driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic forces . These interactions allow this compound to form stable hydrogels with fast kinetics .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its ability to form hydrogels is a thermoreversible process, suggesting that its effects may vary depending on temperature and other environmental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways. As a dipeptide, it can be broken down into its constituent amino acids, isoleucine and phenylalanine, which participate in various metabolic processes .

Subcellular Localization

Given its ability to self-assemble into higher-order structures, it is possible that it could be localized to specific compartments or organelles within the cell .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDZARSFSMZOQO-DRZSPHRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309816
Record name L-Isoleucyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22951-98-0
Record name L-Isoleucyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22951-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ile-Phe, a dipeptide composed of isoleucine and phenylalanine, exhibits self-assembly properties similar to the Phe-Phe motif found in amyloid-beta (Aβ) peptides []. This self-assembly, forming fibrillar nanostructures, offers insights into the early stages of amyloid formation, a process linked to various neurodegenerative diseases.

ANone: While this compound forms a thermoreversible gel composed of fibrillar nanostructures in aqueous solutions, Val-Phe, differing only by a methyl group, does not exhibit self-assembly []. This highlights the critical role of even minor structural differences in driving the initial steps of peptide self-assembly.

ANone: The PI3K/Akt pathway plays a crucial role in neuronal responses, and its impairment by Aβ exposure is implicated in Alzheimer's disease []. Investigating the interaction of the amyloid-like this compound with PI3K may provide insights into the molecular mechanisms underlying Aβ-induced neurotoxicity and potential therapeutic targets for Alzheimer's disease.

ANone: Molecular dynamics simulations using GROMACS and molecular docking techniques using Schrodinger Software were employed to study the interaction between this compound and PI3K []. These computational approaches provide a three-dimensional understanding of the binding interactions at a molecular level.

ANone: The tripeptide Ala-Ile-Phe, derived from the K88ab adhesin, acts as an inhibitor of K88 fimbriae activity []. It effectively inhibits the adherence of K88 fimbriae to erythrocytes and intestinal epithelial cells, indicating its potential as an anti-adhesive agent.

ANone: The Ala-Ile-Phe tripeptide corresponds to a conserved region (Ala-156-Ile-Phe-158) within the primary structure of different K88 variants (ab, ac, and ad) []. This conservation underscores its importance in receptor binding and makes it an attractive target for developing anti-adhesion therapies.

ANone: The dipeptide sequence this compound is frequently incorporated into synthetic peptides designed to inhibit plasmin activity [, ]. These peptides often mimic the structure of plasmin substrates, allowing them to bind to the enzyme's active site and block its activity.

ANone: Kinetic studies have shown that the presence of a D-isomer of isoleucine (D-Ile) at the N-terminus of a peptide substrate enhances its affinity for plasmin compared to the L-isomer []. This suggests that the stereochemistry of the isoleucine residue plays a crucial role in substrate recognition and binding.

ANone: Plasmin can cleave certain peptide inhibitors containing the this compound motif, leading to their degradation and loss of inhibitory activity []. For example, D-Ile-Phe-Lys-BZA, while a potent inhibitor, gets cleaved by plasmin. Therefore, designing stable inhibitors requires strategies to prevent such enzymatic degradation, potentially by incorporating non-cleavable moieties or modifying the peptide backbone.

ANone: The this compound sequence is found in various natural products, including: - Cyclic peptides from plants: Delavayins A and B, isolated from the roots of Stellaria delavayi, are cyclic peptides containing the this compound sequence []. - Lipopeptide from bacteria: A unique phenylalanine-containing lipopeptide with the sequence Phe-N-methyl-Ile-Ile-Phe-Ala-Ile-Ala-Phe was isolated from a rough-colony variant of Mycobacterium avium [].

ANone: The molecular formula of this compound is C14H20N2O3, and its molecular weight is 264.32 g/mol.

ANone: Various spectroscopic methods are employed to characterize this compound, including: - Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR provides information about the peptide's conformation, revealing a folded structure called a gamma-turn []. 1H-13C-NMR correlation spectroscopy helps determine the structure and connectivity of atoms in the dipeptide []. - Mass spectrometry: This technique is crucial for determining the molecular weight of the dipeptide and its fragments, aiding in structural elucidation [, ].

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